molecular formula C13H10FNO3 B6340945 5-(2-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID CAS No. 1214381-65-3

5-(2-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID

Cat. No.: B6340945
CAS No.: 1214381-65-3
M. Wt: 247.22 g/mol
InChI Key: VPBMNDILFNDFDX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-methoxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the nicotinic acid core, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-2-methoxynicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-Fluorophenyl)-2-methoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
  • 2-Methoxy-5-chlorobenzo[d]oxazole

Comparison: Compared to these similar compounds, 5-(2-fluorophenyl)-2-methoxynicotinic acid is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-10(13(16)17)6-8(7-15-12)9-4-2-3-5-11(9)14/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBMNDILFNDFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673433
Record name 5-(2-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214381-65-3
Record name 5-(2-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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